6-Bromo-1,3-dimethyl-1H-indole
Overview
Description
6-Bromo-1,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of bromine and methyl groups at specific positions on the indole ring differentiates this compound from other indole derivatives .Scientific Research Applications
Crystal Structure and Molecular Analysis
6-Bromo-1,3-dimethyl-1H-indole derivatives are studied for their crystal structure and molecular interactions. Barakat et al. (2017) conducted a study on a related compound, focusing on its crystal structure using X-ray diffraction, Hirshfeld surface analysis, and thermal stability. They also utilized computational methods like DFT and TD-DFT for molecular orbital and NMR chemical shift analyses (Barakat et al., 2017).
Synthesis and Derivative Formation
Research has been conducted on the synthesis of various derivatives of this compound and related compounds. Miki et al. (2006) explored the treatment of dimethyl indole-2,3-dicarboxylate with various reagents to produce bromoindole derivatives, demonstrating the versatility of these compounds in synthesis (Miki et al., 2006).
Biological Activity and Natural Products
Several studies have investigated the biological activities of brominated indole derivatives. For instance, Peters et al. (2002) isolated ten brominated alkaloids from the marine bryozoan Flustra foliacea, highlighting the natural occurrence and potential biological activities of these compounds (Peters et al., 2002). Additionally, Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, demonstrating their antimicrobial properties (Segraves & Crews, 2005).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, the derivatives of this compound have been explored for drug development. Hu et al. (2002) studied the binding of bromotryptamine derivatives to serotonin receptors, indicating the potential of these compounds in the development of drugs affecting the serotonin system (Hu et al., 2002).
Photobiology and Photochemistry
The interaction of this compound derivatives with light and their photochemical properties have also been a subject of study. Celewicz (1989) explored the photochemical reactions of bromo-dimethyluracils with indoles, revealing insights into the photobiological applications of these compounds (Celewicz, 1989).
Safety and Hazards
6-Bromo-1,3-dimethyl-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and contact with skin and eyes. It should be stored in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
6-bromo-1,3-dimethylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCVPVSACLPFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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